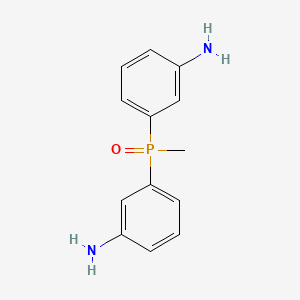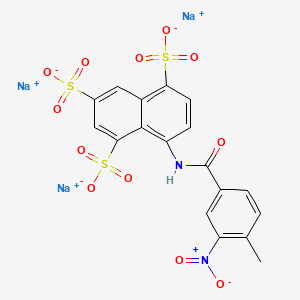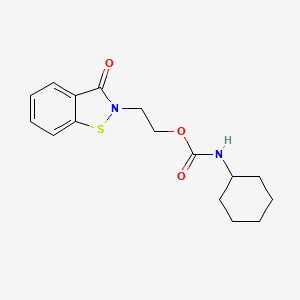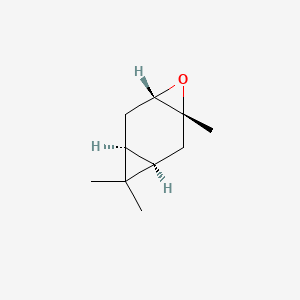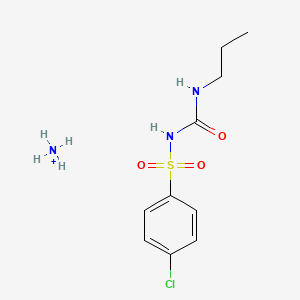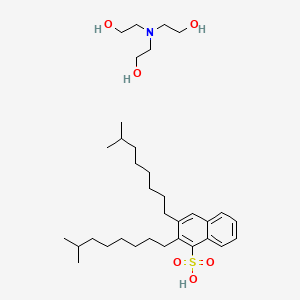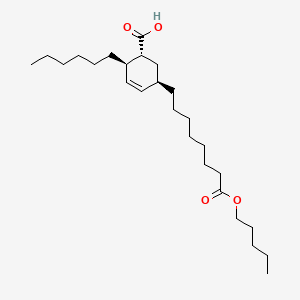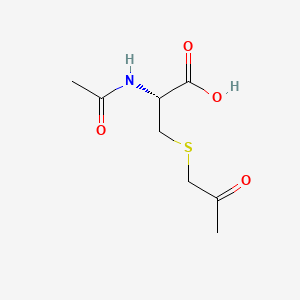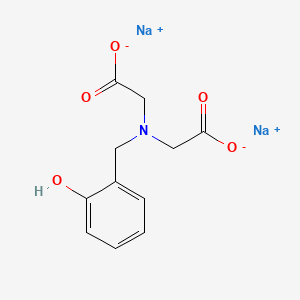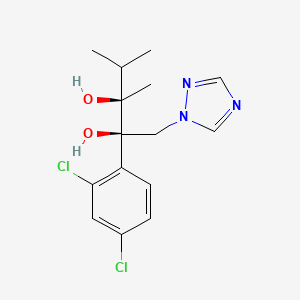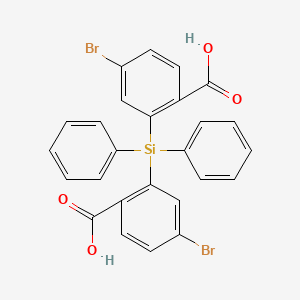
Benzoic acid, 4-bromo-, diphenylsilylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-bromo-, diphenylsilylene ester is an organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of a benzoic acid moiety substituted with a bromine atom at the para position and esterified with a diphenylsilylene group. The molecular structure of this compound is significant in various chemical reactions and applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, diphenylsilylene ester typically involves the esterification of 4-bromobenzoic acid with diphenylsilylene. One common method is the reaction of 4-bromobenzoic acid with diphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Benzoic acid, 4-bromo-, diphenylsilylene ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The silyl ester group can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include substituted benzoic acid derivatives.
Oxidation: Products include silanols or siloxanes.
Reduction: Products include the corresponding alcohols.
科学的研究の応用
Benzoic acid, 4-bromo-, diphenylsilylene ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of benzoic acid, 4-bromo-, diphenylsilylene ester depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the silyl ester group can undergo hydrolysis or oxidation. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-bromo-: Lacks the diphenylsilylene ester group, making it less versatile in certain reactions.
Diphenylsilylene esters: Similar in structure but may have different substituents on the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-bromo-, diphenylsilylene ester is unique due to the combination of the bromine-substituted benzoic acid and the diphenylsilylene ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
特性
CAS番号 |
129459-85-4 |
|---|---|
分子式 |
C26H18Br2O4Si |
分子量 |
582.3 g/mol |
IUPAC名 |
4-bromo-2-[(5-bromo-2-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H18Br2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChIキー |
VDCVXWYFVKBEOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)Br)C(=O)O)C4=C(C=CC(=C4)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



